6-Formylquinoline-4-carbonitrile
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Overview
Description
6-Formylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The compound’s structure consists of a quinoline ring with formyl and carbonitrile functional groups at the 6th and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formylquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Formylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields 6-carboxyquinoline-4-carbonitrile.
- Reduction of the carbonitrile group produces 6-formylquinoline-4-amine.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
6-Formylquinoline-4-carbonitrile has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Formylquinoline-4-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Formylquinoline-4-carbonitrile can be compared with other quinoline derivatives:
Similar Compounds: Quinine, chloroquine, and quinoline-4-carboxamide
Properties
Molecular Formula |
C11H6N2O |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-formylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-9-3-4-13-11-2-1-8(7-14)5-10(9)11/h1-5,7H |
InChI Key |
NDIRRXXGGOWGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)C#N |
Origin of Product |
United States |
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